molecular formula C17H18FN3O3S B2369887 (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2035001-76-2

(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2369887
CAS No.: 2035001-76-2
M. Wt: 363.41
InChI Key: IGINNKOJJUMGKH-CSKARUKUSA-N
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Description

“(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also has a styrylsulfonyl group and a fluoro group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar pyrimidine ring and a three-dimensional piperidine ring. The styrylsulfonyl group would likely add some bulk to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the piperidine ring, and the styrylsulfonyl and fluoro groups. The pyrimidine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The piperidine ring can act as a base and nucleophile, participating in reactions such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluoro group might increase its polarity, affecting properties such as solubility and boiling point.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including those with similar structural motifs to "(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine," on the corrosion of iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the global reactivity parameters and adsorption behaviors on metal surfaces, providing insights into the potential industrial applications of such compounds in corrosion inhibition (Kaya et al., 2016).

GPR119 Agonists for Diabetes Treatment

Kubo et al. (2021) reported on the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, showing potential in the treatment of diabetes. The study indicates how structural modifications, such as replacing the linker oxygen with nitrogen, can enhance GPR119 agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, suggesting potential therapeutic applications of closely related compounds (Kubo et al., 2021).

Efflux Pump Inhibitors in Pseudomonas aeruginosa

Research by Yoshida et al. (2007) identified 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, substituted with piperidines bearing quaternary ammonium salt side chains, as potent inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. This finding is critical for addressing antibiotic resistance, showcasing the application of pyrimidine derivatives in enhancing the efficacy of antibiotics against resistant bacterial strains (Yoshida et al., 2007).

Synthesis of Key Intermediates in Potent Deoxycytidine Kinase Inhibitors

Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors. This research highlights the relevance of such compounds in the development of therapeutic agents targeting dCK, an enzyme important for nucleoside metabolism and implicated in the efficacy of anticancer and antiviral drugs (Zhang et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the biological activity of similar compounds .

Properties

IUPAC Name

5-fluoro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGINNKOJJUMGKH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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